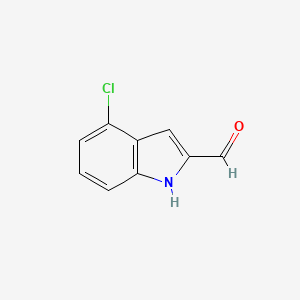

4-Chloro-1H-indole-2-carbaldehyde

Vue d'ensemble

Description

4-Chloro-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family, characterized by the presence of a chloro substituent at the 4-position and an aldehyde group at the 2-position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indole-2-carbaldehyde typically involves the chlorination of indole derivatives followed by formylation. One common method includes the reaction of 4-chloroindole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 2-position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Oxidation and Reduction Reactions

The aldehyde group at the 2-position undergoes characteristic redox reactions:

Mechanistic Notes :

-

Oxidation proceeds via radical intermediates under aerobic conditions .

-

Reduction with NaBH₄ preserves the indole ring’s aromaticity .

Nucleophilic Substitution at the 4-Chloro Position

The chloro substituent at the 4-position participates in SNAr reactions under basic conditions:

Key Insight : Enhanced electrophilicity at C4 due to electron-withdrawing effects of the aldehyde group facilitates substitution .

Condensation Reactions

The aldehyde group forms hydrazones, imines, and heterocyclic derivatives:

Hydrazone Formation

-

Reacts with 4-chlorobenzhydrazide in ethanol to yield 4-chloro-N'-(4-chlorobenzoyl)-1H-indole-2-carbaldehyde hydrazone (95% yield) .

-

Crystallographic data confirms planar geometry around the hydrazone bond .

Palladium-Catalyzed Cross-Coupling

| Reaction | Catalyst | Reagents | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | 4-Aryl-1H-indole-2-carbaldehyde | 60–85% |

| Buchwald-Hartwig | Pd₂(dba)₃ | Primary amines | 4-(Alkylamino)-1H-indole-2-carbaldehyde | 50–75% |

Conditions : Reactions typically occur in toluene or THF at 80–100°C .

Electrophilic Aromatic Substitution

The indole ring undergoes regioselective substitutions at C5 and C7 positions:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃ (nitration) | H₂SO₄, 0°C | 5-Nitro-4-chloro-1H-indole-2-carbaldehyde | 55% |

| Br₂ (bromination) | AcOH, RT | 5-Bromo-4-chloro-1H-indole-2-carbaldehyde | 68% |

Regioselectivity : Directed by the electron-withdrawing aldehyde group, favoring substitution at C5 .

Friedel-Crafts Alkylation

-

Reacts with styrene derivatives in the presence of Bi(OTf)₃ to form 3-alkylated indole-2-carbaldehydes (up to 89% yield) .

-

The chloro substituent slightly reduces reactivity compared to non-halogenated analogs .

Grignard and Organometallic Additions

Applications De Recherche Scientifique

Pharmacological Applications

The pharmacological potential of 4-Chloro-1H-indole-2-carbaldehyde has been extensively studied, particularly in the context of neurodegenerative diseases and cancer treatment. Some notable applications include:

- Neurodegenerative Disease Treatment : Compounds derived from 4-chloroindoles have shown promise in treating conditions like Parkinson's disease and multiple sclerosis. For instance, derivatives have been identified as potential candidates for developing medications targeting these diseases .

- Anticancer Activity : Research indicates that indole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example, certain derivatives have been found to inhibit cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), which are crucial for cancer cell proliferation .

- Antimicrobial Properties : Indole compounds, including those derived from this compound, have been evaluated for their antimicrobial activity. Studies suggest that these compounds can be effective against a range of pathogens, making them suitable for developing new antibiotics .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 4-chloroindole derivatives in various applications:

- Synthesis of Antiproliferative Agents : A study demonstrated that specific modifications to the indole structure significantly enhanced antiproliferative activity against cancer cell lines. Compounds with dihalo substitutions showed improved efficacy compared to their mono-halo counterparts .

- Metal Complexes for Drug Development : Indole-containing metal complexes have been synthesized to improve biological activity. These complexes exhibited enhanced cytotoxicity against colorectal carcinoma cells, showcasing the potential of indole derivatives in targeted cancer therapies .

- Indole-Based Chiral Heterocycles : The development of chiral heterocycles from indole frameworks has opened avenues for creating novel pharmaceuticals with specific biological activities. These compounds are being explored for their roles as chiral catalysts and ligands in drug development .

Mécanisme D'action

The mechanism of action of 4-Chloro-1H-indole-2-carbaldehyde is not well-documented. like other indole derivatives, it may interact with various biological targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparaison Avec Des Composés Similaires

- 4-Chloro-1H-indole-3-carbaldehyde

- 1H-indole-2-carbaldehyde

- 1H-indole-3-carbaldehyde

Comparison: 4-Chloro-1H-indole-2-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which can influence its reactivity and biological activity. Compared to 4-Chloro-1H-indole-3-carbaldehyde, the position of the aldehyde group at the 2-position may result in different chemical and biological properties .

Activité Biologique

4-Chloro-1H-indole-2-carbaldehyde is an indole derivative that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, drawing from various studies and research findings.

This compound has the molecular formula and is characterized by its indole structure with a chloro substituent at the 4-position and an aldehyde functional group at the 2-position. This unique structure enables it to participate in various biochemical reactions, making it a valuable compound in medicinal chemistry .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : This compound interacts with multiple enzymes, influencing metabolic pathways. It has shown inhibitory activity against certain enzymes that are crucial for cellular metabolism.

- Cell Signaling Modulation : It modulates cell signaling pathways, affecting gene expression related to cell proliferation and apoptosis. This modulation can lead to either promotion or inhibition of cell growth depending on the context.

- Receptor Binding : The compound binds to specific receptors, which may lead to various cellular responses including anti-inflammatory and anticancer effects.

Biological Activities

This compound exhibits a broad spectrum of biological activities:

- Antiviral and Antimicrobial : Studies have indicated its potential as an antiviral agent and its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : The compound has been investigated for its anticancer potential, particularly in inhibiting the growth of cancer cell lines through modulation of key signaling pathways .

- Anti-inflammatory Effects : Its ability to inhibit pro-inflammatory cytokines suggests a role in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Dosage Effects

Research indicates that the effects of this compound can vary significantly with dosage:

- Threshold Effects : Low doses may exhibit minimal biological impact, while higher concentrations can lead to significant effects on cellular processes and viability.

- Animal Models : In vivo studies have shown varied responses based on dosage, highlighting the importance of optimizing treatment regimens for therapeutic applications.

Future Directions

Given its promising biological activities, future research should focus on:

- Mechanistic Studies : Further elucidating the molecular mechanisms through which this compound exerts its effects.

- Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans for potential therapeutic use.

- Synthesis of Derivatives : Exploring synthetic modifications to enhance its biological activity and selectivity towards specific targets.

Propriétés

IUPAC Name |

4-chloro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-2-1-3-9-7(8)4-6(5-12)11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHAQYQBESAJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C=O)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592974 | |

| Record name | 4-Chloro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27932-08-7 | |

| Record name | 4-Chloro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.